N-(3-bromophenyl)piperidine-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-bromophenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-10-2-1-3-11(8-10)15-12(16)9-4-6-14-7-5-9/h1-3,8-9,14H,4-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZFKESQFYGSLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Derivatization of N 3 Bromophenyl Piperidine 4 Carboxamide
General Synthetic Routes for Piperidine-4-carboxamide Derivatives
The construction of piperidine-4-carboxamide derivatives involves several key chemical transformations, focusing on the formation of the amide linkage, modifications to the piperidine (B6355638) ring itself, and functionalization of the N-aryl group.
Amidation Reactions for Carboxamide Linkage Formation
The formation of the carboxamide bond is a fundamental step in the synthesis of N-(3-bromophenyl)piperidine-4-carboxamide. This is typically achieved through the reaction of a piperidine-4-carboxylic acid derivative with 3-bromoaniline. Common methods for amide bond formation include the use of coupling reagents that activate the carboxylic acid.
One prevalent method involves the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 4-Dimethylaminopyridine (DMAP) to facilitate the reaction. acgpubs.orgresearchgate.net These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. Other activating agents like N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) are also employed.
Direct condensation between a carboxylic acid and an amine can also be achieved catalytically, offering a more atom-economical approach. Boron-based catalysts, such as boric acid and various boronic acids, have been reported to be effective for this transformation. ucl.ac.uk These reactions often require azeotropic removal of water to drive the equilibrium towards product formation.
Modifications of the Piperidine Ring and Nitrogen Substitutions
The piperidine ring is a versatile scaffold that allows for various modifications to modulate the physicochemical and pharmacological properties of the final compound. ijnrd.org These modifications can include the introduction of substituents on the carbon atoms of the ring or on the piperidine nitrogen.
Hydrogenation of a pre-existing pyridine ring is a common strategy to form the saturated piperidine ring. researchgate.net This can be achieved using various catalysts, such as rhodium on carbon (Rh/C), under a hydrogen atmosphere. chemicalbook.com
The nitrogen atom of the piperidine ring is a key site for derivatization. Alkylation or acylation of the piperidine nitrogen can be readily accomplished. For instance, N-alkylation can be performed using alkyl halides in the presence of a base. acgpubs.org N-acylation can be achieved using acyl chlorides or anhydrides. A study on the synthesis of 4-aryl 4-acyl piperidines utilized indium metal in a reaction with acetic anhydride and 4-phenyl pyridine. google.com
Functionalization of the N-aryl Moiety, including Bromophenyl Group Integration
The N-aryl portion of the molecule, in this case, the 3-bromophenyl group, is crucial for molecular recognition and can be introduced or further functionalized through various synthetic methods. The integration of the bromophenyl group is typically achieved by using 3-bromoaniline as a starting material in the amidation reaction.
The bromine atom on the phenyl ring serves as a useful handle for further synthetic transformations, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. nih.govresearchgate.net This allows for the introduction of a wide variety of aryl and heteroaryl groups at the 3-position of the phenyl ring, enabling the exploration of the structure-activity relationship (SAR). For example, N-(4-bromophenyl)furan-2-carboxamide has been arylated using various aryl and heteroaryl boronic acids in the presence of a palladium catalyst. nih.gov
Specific Synthetic Approaches for this compound Core and its Acylated Analogues
The core structure of this compound can be synthesized by coupling piperidine-4-carboxylic acid with 3-bromoaniline. A common laboratory-scale synthesis would involve activating the carboxylic acid with a coupling agent like isobutyl chloroformate in the presence of a non-nucleophilic base such as N-methyl morpholine, followed by the addition of 3-bromoaniline. nih.gov
Acylated analogues, where the piperidine nitrogen is functionalized with an acyl group, are often prepared from the parent this compound. This can be achieved by reacting the secondary amine of the piperidine ring with various sulfonyl chlorides, acyl chlorides, or carboxylic acids under appropriate conditions. For example, reaction with different sulfonyl chlorides in the presence of a base like triethylamine in a solvent such as dichloromethane can yield a series of N-sulfonylated derivatives. nih.gov
Exploration of Novel Analogues and Focused Libraries based on the this compound Scaffold
The this compound scaffold serves as a valuable starting point for the development of novel analogues and focused chemical libraries for drug discovery. ijnrd.orgnih.govresearchgate.netresearchgate.net The versatility of the piperidine ring and the presence of the reactive bromine atom allow for extensive chemical modifications.
Libraries of compounds can be generated by varying the substituents on both the piperidine nitrogen and the N-aryl ring. For instance, a library of N-acylated analogues can be synthesized by reacting the core scaffold with a diverse set of carboxylic acids or sulfonyl chlorides. nih.gov
Biological Activity Profiling and Mechanistic Elucidation of N 3 Bromophenyl Piperidine 4 Carboxamide Analogues
In Vitro Pharmacological Evaluation of Piperidine-4-carboxamide Derivatives
The intrinsic biological activity of N-(3-bromophenyl)piperidine-4-carboxamide analogues is fundamentally determined by their ability to bind to and modulate the function of specific protein targets. In vitro pharmacological studies are therefore essential to characterize their therapeutic potential and guide further drug development.
Receptor Binding Studies and Ligand-Target Interactions
Receptor binding assays are a cornerstone of pharmacological research, providing quantitative measures of the affinity between a ligand and its receptor. These studies have been instrumental in defining the interaction of this compound analogues with a variety of receptors, revealing a complex polypharmacological profile.
A series of novel piperidine-4-carboxamide derivatives have been synthesized and evaluated for their binding affinity and selectivity for sigma-1 (σ1) and sigma-2 (σ2) receptors. Radioligand binding assays revealed that substitution on the amide nitrogen atom significantly influences the affinity for these receptors.
Notably, some analogues demonstrated high affinity for the σ1 receptor, with Ki values in the nanomolar range. For instance, certain modifications to the piperidine (B6355638) and carboxamide moieties have yielded compounds with strong to moderate affinity for the σ1 receptor, with Ki values ranging from 0.54 to 108 nM. In a particular study, a series of N-substituted piperidine-4-carboxamides were assessed, revealing that specific aromatic and aliphatic substitutions on the amide nitrogen led to high σ1 affinity. One of the most potent compounds identified in this series was a tetrahydroquinoline derivative, which displayed a Ki of 3.7 nM for the σ1 receptor. nih.gov
The selectivity for the σ1 receptor over the σ2 receptor is a critical parameter for therapeutic development. Several analogues of this compound have shown promising selectivity profiles. The aforementioned tetrahydroquinoline derivative, for example, exhibited a Kiσ2/Kiσ1 selectivity ratio of 351, indicating a high degree of preference for the σ1 receptor. nih.gov This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of potential drug candidates.
Table 1: Sigma-1 and Sigma-2 Receptor Binding Affinity of Selected Piperidine-4-carboxamide Analogues
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (Ki σ2/Ki σ1) |
|---|---|---|---|
| Analogue A | 3.7 | 1300 | 351 |
| Analogue B | 12.5 | 850 | 68 |
| Analogue C | 25.1 | 1500 | 60 |
| Analogue D | 5.2 | 450 | 87 |
| Analogue E | 8.9 | 980 | 110 |
Data is illustrative and based on findings for piperidine-4-carboxamide derivatives.
The C-C chemokine receptor type 5 (CCR5) is a key co-receptor for HIV-1 entry into host cells, making it an attractive target for antiretroviral therapy. Research has explored the potential of piperidine-4-carboxamide derivatives as CCR5 antagonists.
A series of these derivatives were designed and synthesized, leading to the discovery of potent CCR5 antagonists. Introduction of small hydrophobic substituents on the central phenyl ring of the piperidine-4-carboxamide scaffold was found to increase binding affinity, resulting in compounds with low to sub-nanomolar inhibitory activity. mdpi.com One notable compound from these studies demonstrated excellent antiviral activity against CCR5-tropic HIV-1 replication in human peripheral blood mononuclear cells, with an EC50 value of 0.59 nM. mdpi.com
Further studies on novel piperidine-4-carboxamide derivatives have identified compounds with potent CCR5 inhibitory activity. In a calcium mobilization assay, two compounds, 16g and 16i, showed inhibitory activity against CCR5 with IC50 values of 25.73 nM and 25.53 nM, respectively, which were comparable to the positive control, maraviroc (IC50 = 25.43 nM). nih.gov These findings underscore the potential of the this compound scaffold in the development of new anti-HIV-1 agents.
Table 2: CCR5 Receptor Inhibitory Activity of Selected Piperidine-4-carboxamide Analogues
| Compound | CCR5 Inhibition IC50 (nM) |
|---|---|
| Analogue 11f | 0.59 |
| Analogue 16g | 25.73 |
| Analogue 16i | 25.53 |
| Maraviroc (Control) | 25.43 |
Data is based on findings for piperidine-4-carboxamide derivatives.
The neurokinin-1 (NK1) receptor, the preferred receptor for the neuropeptide substance P, is implicated in various physiological processes, including pain, inflammation, and emesis. Consequently, NK1 receptor antagonists have been investigated for their therapeutic potential.
Studies on novel 3-phenylpiperidine-4-carboxamide derivatives, which are structurally related to this compound, have identified potent NK1 receptor antagonists. nih.gov These compounds were developed by hybridizing substructures from two different classes of tachykinin NK1 receptor antagonists. nih.gov One of the synthesized compounds, compound 42, demonstrated high metabolic stability and significant efficacy in a guinea-pig model of GR-73637-induced locomotive activity, both 1 and 24 hours after oral administration. nih.gov
Further research into 4,4-disubstituted piperidine derivatives has also yielded high-affinity NK1 antagonists. Structure-activity relationship studies revealed that a 3,5-bis(trifluoromethyl)benzyl ether side chain was optimal for high NK1 affinity, with one such compound exhibiting an hNK1 IC50 of 0.95 nM. morressier.com This class of antagonists was also found to tolerate a range of substituents on the piperidine nitrogen, including acyl and sulfonyl groups, which resulted in compounds with hNK1 IC50 values of 5.3 nM and 5.7 nM, respectively. morressier.com
Table 3: Neurokinin-1 Receptor Antagonistic Activity of Selected Piperidine-based Analogues
| Compound | hNK1 Receptor IC50 (nM) |
|---|---|
| Analogue with 3,5-bis(trifluoromethyl)benzyl ether | 0.95 |
| Acyl derivative | 5.3 |
| Sulfonyl derivative | 5.7 |
Data is based on findings for 4,4-disubstituted piperidine derivatives.
The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. As such, H3 receptor antagonists are being explored for their potential in treating various neurological and psychiatric disorders.
While specific data on this compound analogues is limited, research on related piperidine-containing compounds has demonstrated their potential as histamine H3 receptor antagonists. For instance, a study on novel H3 receptor antagonists reported that the specific binding of [3H]-Nα-methylhistamine to rat brain cortex membranes was displaced by ten new compounds with pKi values ranging from 7.56 to 8.68. semopenalex.orgnih.gov These compounds featured a propyl or butyl chain linked to a polar group, such as an amide, which in turn was connected to a cyclic moiety. semopenalex.org
Another study on 4-((1H-imidazol-4-yl)methyl)-1-aryl-piperidine derivatives found that these compounds showed moderate to high affinity for the human histamine H3 receptor, with their agonistic activity being significantly influenced by substituents on the aromatic ring. nih.gov
Table 4: Histamine H3 Receptor Binding Affinity of Selected Piperidine-based Ligands
| Compound Class | Binding Affinity (pKi) |
|---|---|
| Novel H3 Antagonists (n=10) | 7.56 - 8.68 |
| 1-Aryl-piperidine Derivatives | Moderate to High |
Data is based on findings for piperidine-containing histamine H3 receptor ligands.
The muscarinic M1 acetylcholine receptor is highly expressed in the brain and plays a crucial role in cognitive processes such as learning and memory. Modulators of the M1 receptor are therefore of significant interest for the treatment of cognitive deficits in disorders like Alzheimer's disease and schizophrenia.
Furthermore, research on heterocyclic carboxamides has led to the identification of positive allosteric modulators (PAMs) of the M1 receptor, some of which also exhibit weak agonist activity. nih.gov These findings suggest that the N-phenylpiperidine-4-carboxamide core could serve as a template for the design of novel M1 receptor modulators.
Table 5: Muscarinic M1 Receptor Antagonistic Activity of a Structurally Related Compound Series
| Compound Series | M1 Receptor Antagonist IC50 Range |
|---|---|
| N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides | 350 nM to >10 µM |
Data is based on a structurally related series of compounds.
G-protein-coupled Receptor 119 Agonism
G-protein-coupled receptor 119 (GPR119) has emerged as a significant target for the treatment of type 2 diabetes mellitus due to its role in glucose homeostasis. researchgate.netmedchemexpress.com This receptor is predominantly expressed in pancreatic β-cells and intestinal L-cells. researchgate.netmedchemexpress.com Activation of GPR119 stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). researchgate.netguidetopharmacology.org
Research into GPR119 agonists has explored various chemical scaffolds, including those incorporating piperidine moieties. The piperidine ring is a key structural feature in several potent GPR119 agonists. researchgate.net For instance, bridged piperidine compounds have been synthesized that demonstrate potent agonist activity at the receptor. guidetopharmacology.org The development of orally active GPR119 agonists is a key objective in this field, with several compounds having entered clinical trials. guidetopharmacology.orgnih.govnih.gov While many have been discontinued, the research highlights the therapeutic potential of this target. nih.gov The exploration of piperidine-4-carboxamide derivatives as GPR119 agonists is part of a broader effort to identify compounds that can effectively modulate glucose metabolism with a low risk of hypoglycemia. nih.govnih.gov
Voltage-Gated Ion Channel Modulation (Kv1.3, T-type Ca2+, Nav1.7)
Voltage-gated ion channels are crucial for the electrical signaling in excitable cells, and their modulation presents therapeutic opportunities for a range of diseases, including autoimmune disorders, pain, and epilepsy. nih.govnih.gov Analogues of this compound have been investigated for their activity on several of these channels.
Kv1.3 Potassium Channel: The voltage-gated potassium channel Kv1.3 is a well-established therapeutic target for autoimmune and chronic inflammatory diseases due to its prominent expression and function in immune cells. nih.govnih.gov Blockers of the Kv1.3 channel can suppress the activation of T lymphocytes and microglial cells, which are key players in the inflammatory processes of diseases like multiple sclerosis and Alzheimer's disease. frontiersin.org The development of specific Kv1.3 inhibitors is an active area of research, with a focus on achieving high selectivity to avoid off-target effects. nih.gov While various chemical classes are being explored, the potential for piperidine-based structures to interact with this channel is of significant interest. nih.govnih.govfrontiersin.org
T-type Calcium Channels (T-type Ca2+): T-type calcium channels, including CaV3.1, CaV3.2, and CaV3.3, are involved in regulating cellular excitability and have been implicated in conditions like epilepsy and neuropathic pain. nih.govresearchgate.net These channels are expressed in various tissues, including gastrointestinal smooth muscle and neurons. nih.gov The inhibition of T-type Ca2+ channels can lead to a decrease in smooth muscle contractility, making them a target for antispasmodic drugs. nih.gov The search for novel modulators of these channels is ongoing, with a need for compounds that can selectively target specific T-type channel subtypes. nih.govresearchgate.net
Nav1.7 Sodium Channel: The voltage-gated sodium channel Nav1.7 is a critical component in pain signaling pathways. esrf.frnih.gov Genetic studies have shown that loss-of-function mutations in the gene encoding Nav1.7 lead to an inability to feel pain, while gain-of-function mutations are associated with extreme pain disorders. esrf.frnih.gov This has made Nav1.7 a high-priority target for the development of new analgesics. nih.gov A significant challenge has been to develop isoform-selective inhibitors that target Nav1.7 without affecting other Nav channel subtypes, such as the cardiac isoform Nav1.5, to avoid adverse effects. esrf.fr Recent structural studies have identified unique binding sites on the Nav1.7 channel that may allow for the development of such selective blockers. esrf.frfrontiersin.orgnih.gov
Enzyme Inhibition Assays and Mechanisms
Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) Inhibition
Soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) are two key enzymes involved in the regulation of signaling lipids that have roles in pain and inflammation. nih.gov FAAH is responsible for the breakdown of endocannabinoids like anandamide, while sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs). nih.govnih.govnih.gov The simultaneous inhibition of both enzymes is an attractive therapeutic strategy, as it can elevate the levels of both endocannabinoids and EETs, potentially leading to synergistic anti-inflammatory and analgesic effects. nih.gov
Piperidine-4-carboxamide derivatives have been identified as potent dual inhibitors of FAAH and sEH. nih.gov Structure-activity relationship (SAR) studies have shown that the piperidine ring connected to a phenyl group via an amide bond is a crucial feature for dual inhibition. nih.gov One such compound, SW-17, demonstrated potent inhibition of both human FAAH and sEH in the nanomolar range. nih.gov
| Compound | Target Enzyme | IC₅₀ (nM) |
|---|---|---|
| SW-17 | Human FAAH | 9.8 |
| Human sEH | 2.5 |
Data sourced from: nih.gov
Cathepsin K Inhibition
Cathepsin K is a cysteine protease predominantly expressed in osteoclasts, where it plays a critical role in the degradation of bone matrix proteins, particularly type I collagen. nih.govmdpi.comfrontiersin.org This makes it a prime target for the development of anti-resorptive agents to treat osteoporosis. frontiersin.orgrsc.org The inhibition of Cathepsin K prevents excessive bone resorption, a hallmark of the disease. nih.gov
A series of novel piperidine-3-carboxamide derivatives, close structural analogues to the piperidine-4-carboxamide scaffold, have been synthesized and evaluated for their inhibitory activity against Cathepsin K. nih.gov Among these, compound H-9 emerged as a highly potent inhibitor. nih.gov Molecular docking studies suggest that these compounds bind to the active site of Cathepsin K through a combination of hydrogen bonds and hydrophobic interactions. nih.gov The potent activity of these derivatives underscores the potential of the piperidine carboxamide scaffold for designing effective anti-osteoporosis agents. nih.govresearchgate.net
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| H-9 | Cathepsin K | 0.08 |
Data sourced from: nih.gov
DNA Gyrase Inhibition in Mycobacterial Pathogens
Mycobacterium abscessus, a non-tuberculous mycobacterium, is an opportunistic pathogen known for its intrinsic multidrug resistance, making infections difficult to treat. nih.govnih.gov New therapeutic agents with novel mechanisms of action are urgently needed. The piperidine-4-carboxamide (P4C) class of compounds has been identified as a promising new class of mycobacterial DNA gyrase inhibitors. nih.govresearchgate.net
The compound MMV688844 (also referred to as 844) and its more potent trifluoromethyl analog, 844-TFM, have shown significant activity against M. abscessus. nih.govresearchgate.net These compounds exhibit bactericidal and anti-biofilm properties. nih.govnih.gov Resistance studies have mapped mutations to the gyrA and gyrB genes, which encode the subunits of DNA gyrase, confirming this enzyme as the target. nih.govresearchgate.net Biochemical assays with the recombinant enzyme have further shown that P4Cs inhibit the wild-type DNA gyrase but not the mutant version from resistant strains. nih.govresearcher.life This mechanism is distinct from that of fluoroquinolones, another class of gyrase inhibitors, as P4C-resistant strains show only limited cross-resistance. nih.govresearchgate.net
| Compound | Organism | Target Enzyme | Activity (MIC, µg/mL) |
|---|---|---|---|
| MMV688844 (844) | M. abscessus | DNA Gyrase | 1-4 |
| 844-TFM | M. abscessus | DNA Gyrase | 0.25-1 |
Data represents a range of Minimum Inhibitory Concentrations (MIC) against different M. abscessus strains. Sourced from: researchgate.net
Secretory Glutaminyl Cyclase (sQC) Inhibition
Secretory glutaminyl cyclase (sQC) is an enzyme implicated in the pathogenesis of Alzheimer's disease. nih.govnih.gov It catalyzes the formation of pyroglutamate-amyloid-beta (pGlu-Aβ), a highly neurotoxic variant of the amyloid-beta peptide that is believed to act as a seed for the aggregation of Aβ plaques. nih.govnih.gov Inhibiting sQC to prevent the formation of pGlu-Aβ is therefore considered an attractive disease-modifying strategy. nih.gov
Through a pharmacophore-assisted virtual screening, the piperidine-4-carboxamide scaffold was identified as a novel basis for designing sQC inhibitors. nih.gov A specific compound, designated Cpd-41, was found to inhibit sQC with moderate potency. nih.gov Structural analysis through molecular docking and X-ray crystallography has provided insights into the binding mode of this compound within the active site of sQC, paving the way for the design of more potent inhibitors based on this scaffold. nih.gov
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| Cpd-41 | Secretory Glutaminyl Cyclase (sQC) | 34 |
Data sourced from: nih.gov
Farnesyltransferase Inhibition
Analogues featuring a piperidine core have been identified as a novel series of farnesyltransferase (FTase) inhibitors. nih.gov Medicinal chemistry exploration, originating from a lead compound discovered in a combinatorial library, led to the development of a potent class of FTase inhibitors. nih.gov Structure-activity relationship (SAR) studies revealed that all four substituent positions on the piperidine core are significant for inhibitory activity against FTase. A notable tenfold enhancement in potency was achieved by modifying the piperidine-2-one core to a piperidine core. This class of compounds acts as inhibitors of farnesyltransferase in a manner that is competitive with Ras. nih.gov Further analysis of potent inhibitors showed that the (+)-enantiomers were responsible for the potent farnesyltransferase inhibition, with one such compound, (+)-8, demonstrating an IC₅₀ of 1.9 nM. nih.gov
RORγt Allosteric Inhibition
The nuclear hormone receptor RORγt, a key regulator in the differentiation of Th17 cells and production of related cytokines, has been identified as a therapeutic target for autoimmune diseases. nih.gov A class of N-(indazol-3-yl)piperidine-4-carboxylic acids has been discovered as highly potent and selective allosteric inhibitors of RORγt. nih.gov These inhibitors bind to a distinct allosteric pocket within the RORγt ligand-binding domain. nih.gov
The discovery process began with a weakly active arylsulfonamide hit. Optimization through SAR exploration led to significant improvements in binding affinity. Replacing the sulfonamide moiety with a carboxamide group resulted in the first analogue with single-digit nanomolar activity (IC₅₀ = 5 nM) and good cellular activity (IC₅₀ = 400 nM in a Gal4 reporter assay). nih.gov Further modifications, including changing the central core from indazole to 4-aza-indazole and introducing bis-ortho-substituents on the benzamide ring, yielded a tool compound with good potency and selectivity but suboptimal metabolic stability. Subsequent optimization focused on saturating the benzoic acid moiety to slow metabolic clearance, leading to inhibitors with improved pharmacokinetic profiles suitable for oral dosing. nih.gov
Papain-Like Protease (PLpro) Inhibition
The papain-like protease (PLpro) of coronaviruses like SARS-CoV and SARS-CoV-2 is an essential enzyme for viral replication, making it a significant drug target. nih.govnih.gov A high-throughput screening of a diverse, drug-like compound library identified a lead compound containing a piperidine carboxamide scaffold with an IC₅₀ value of 59 μM against SARS-CoV PLpro. nih.gov Subsequent lead optimization efforts on this scaffold led to the design of more potent inhibitors. One such effort resulted in an inhibitor with an IC₅₀ of 0.32 μM, which also inhibited SARS-CoV viral replication in Vero cells with an EC₅₀ value of 9.1 μM. nih.gov
Further in silico studies have also highlighted derivatives of N-benzyl-1-[1-(naphthalen-1-yl)ethyl]piperidine-4-carboxamide as potential noncovalent inhibitors of SARS-CoV PLpro, structurally distinct from other known inhibitors. nih.gov
Cell-Based Assays for Biological Response
Antiproliferative and Antimelanoma Activities
In the search for new treatments for melanoma, a high-throughput screening effort identified a hit compound with an N-arylpiperidine-3-carboxamide scaffold that induced senescence-like changes in human melanoma A375 cells. nih.govacs.org This led to the synthesis and evaluation of a library of modified analogues to establish a structure-activity relationship. nih.govnih.gov
The research revealed that the piperidine-3-carboxamide moiety was crucial for activity. A regioisomeric analogue containing a piperidine-4-carboxamide functionality was synthesized and found to be inactive, highlighting the importance of the substitution pattern on the piperidine ring. nih.govacs.org Further optimization of the active N-arylpiperidine-3-carboxamide series led to the discovery of a potent compound, designated as 54 , which demonstrated an antimelanoma activity (IC₅₀) of 0.03 μM. nih.govacs.org
| Compound | Antiproliferative Activity (IC₅₀, μM) |
|---|
Senescence Induction Phenotypes
Cellular senescence, a state of irreversible cell cycle arrest, is an emerging therapeutic target for diseases like cancer. nih.gov Senescent cells are characterized by distinct morphological changes, including an enlarged and flattened shape and increased cytoplasmic granularity. nih.gov
The N-arylpiperidine-3-carboxamide scaffold that exhibited antimelanoma activity was also found to induce a senescence-like phenotype in A375 human melanoma cells. nih.govnih.gov The initial hit compound showed moderate senescence-inducing activity with an EC₅₀ of 1.24 μM. nih.govacs.org The optimized analogue, compound 54 , demonstrated markedly improved activity, inducing senescence with an EC₅₀ of 0.04 μM, in line with its potent antiproliferative effects. nih.govacs.org As with the antiproliferative assays, the regioisomer with piperidine-4-carboxamide functionality was inactive in inducing senescence. nih.govacs.org
| Compound | Senescence-Inducing Activity (EC₅₀, μM) |
|---|
Anti-HIV-1 Activity
The piperidine-4-carboxamide scaffold has been successfully utilized in the development of potent CCR5 antagonists with anti-HIV-1 activity. nih.govacs.org The CCR5 co-receptor is crucial for the entry of R5-tropic HIV-1 into host cells. Initial lead optimization of a piperidine-4-carboxamide series yielded compounds with low nanomolar affinity for CCR5 and good anti-HIV-1 activity. acs.org
Further efforts to improve metabolic stability led to the incorporation of various polar groups. Introducing a carbamoyl group into the phenyl ring of the 4-benzylpiperidine moiety afforded a compound (5f ) with both high metabolic stability and good inhibitory activity of HIV-1 envelope-mediated membrane fusion (IC₅₀ = 5.8 nM). nih.govacs.org Subsequent optimization to enhance potency led to the discovery of TAK-220 (5m ), which exhibited high CCR5 binding affinity (IC₅₀ = 3.5 nM) and potent inhibition of membrane fusion (IC₅₀ = 0.42 nM). nih.govacs.org TAK-220 strongly inhibited the replication of CCR5-tropic HIV-1 clinical isolates in human peripheral blood mononuclear cells, with a mean EC₅₀ of 1.1 nM. nih.gov
Antibacterial and Antifungal Efficacy against Gram-Positive and Gram-Negative Bacteria
Derivatives of piperidine and related carboxamides have demonstrated a range of antimicrobial activities. Studies on various analogues show efficacy against both Gram-positive and Gram-negative bacteria, as well as several fungal strains.
A series of pyridine derivatives, including compounds with a bromophenyl moiety, were evaluated for their antimicrobial properties. ajprd.comajprd.com Several of these compounds exhibited a broad spectrum of activity at low concentrations, with Minimum Inhibitory Concentrations (MICs) reported to be in the range of 8-16 µg/mL. ajprd.comresearchgate.netsemanticscholar.org Specifically, certain synthesized compounds showed good anti-fungal and anti-microbial activity when compared to reference drugs like Ketoconazole and Chloramphenicol. ajprd.comajprd.comresearchgate.net
In a study involving novel sulfonyl piperidine carboxamide derivatives, compounds were screened for activity against both bacterial and fungal organisms. The results from MIC concentration evaluations indicated moderate to good activity against the tested microorganisms. researchgate.net Similarly, other research on piperidine derivatives confirmed their activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). biointerfaceresearch.com One compound, (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate, displayed excellent antibacterial activity compared to standard drugs. biointerfaceresearch.com
Further research into N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs identified them as potential DNA gyrase inhibitors. researchgate.net One compound in this series, 3k, was particularly effective at inhibiting Staphylococcus aureus DNA gyrase and Bacillus subtilis DNA gyrase, with IC50 values of 0.15 µg/mL and 0.25 µg/mL, respectively. researchgate.net Another study focused on N-(4-bromophenyl)furan-2-carboxamide and its analogues, which showed effective in vitro antibacterial activity against clinically isolated drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and MRSA. nih.gov
The antifungal potential of related structures has also been explored. A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides showed that most compounds had moderate to excellent activity against seven phytopathogenic fungi. nih.gov
Table 1: Antibacterial Activity of Selected Carboxamide Analogues
| Compound Class | Organism(s) | Activity/Metric | Reference |
|---|---|---|---|
| Pyridine Derivatives | Bacteria & Fungi | MIC: 8-16 µg/mL | ajprd.comsemanticscholar.org |
| Piperidine Derivatives | S. aureus, E. coli | Active vs. standard | biointerfaceresearch.com |
| N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazides | S. aureus, B. subtilis | IC50: 0.15 µg/mL (3k) | researchgate.net |
| N-(4-bromophenyl)furan-2-carboxamides | Drug-resistant bacteria | Effective in vitro | nih.gov |
Anti-Bone Resorption Effects
Analogues of this compound have been investigated for their potential in treating bone metabolic diseases like osteoporosis. This activity is often linked to the inhibition of cathepsin K, an enzyme involved in bone resorption.
A series of novel piperidamide-3-carboxamide derivatives were synthesized and evaluated for their inhibitory effects on cathepsin K. nih.gov Among these, a compound designated H-9 demonstrated the most potent inhibition, with an IC50 value of 0.08 µM. nih.gov In vitro studies revealed that H-9's anti-bone resorption effects were comparable to MIV-711, a known cathepsin K inhibitor. nih.gov Further mechanistic studies using Western blot analysis confirmed that compound H-9 effectively downregulated the expression of cathepsin K in RANKL-reduced RAW264.7 cells. nih.gov These findings suggest that such compounds act as potent agents against bone resorption by targeting cathepsin K. nih.gov
SMN Protein Production Modulation
Spinal Muscular Atrophy (SMA) is a genetic disorder caused by a deficiency in the Survival Motor Neuron (SMN) protein. nih.gov A therapeutic strategy for SMA involves using small molecules to increase the production of functional SMN protein. nih.govnih.gov
In a high-throughput screening campaign to identify novel SMN protein modulators, a lead series of compounds was identified, including 1-(4-(4-bromophenyl)thiazol-2-yl)piperidine-4-carboxamide (designated as compound 2). nih.gov This compound was found to increase the luciferase signal in an SMN2 reporter assay and to elevate SMN protein production in a dose-dependent manner, as confirmed by Western blot analysis. nih.gov The research highlighted that this class of piperidine-4-carboxamide derivatives represents a promising scaffold for developing treatments that aim to increase SMN protein levels. nih.gov
Dopamine (B1211576) Reuptake Inhibition
Analogues of this compound, particularly 4-benzylpiperidine carboxamides, have been studied for their ability to inhibit the reuptake of monoamine neurotransmitters, including dopamine. nih.gov Inhibiting the dopamine transporter (DAT) is a key mechanism for certain antidepressant and CNS-active drugs. nih.govtaylorandfrancis.com
Structure-activity relationship studies on a series of 24 synthetic 4-benzylpiperidine carboxamides revealed key structural features for DAT inhibition. nih.gov It was found that compounds with a two-carbon linker between the piperidine ring and the amide nitrogen showed significantly higher potency for inhibiting dopamine reuptake compared to those with a three-carbon linker. nih.gov Furthermore, the nature of the aromatic ring substituents played a critical role; compounds featuring a diphenyl group were found to have stronger inhibitory effects on dopamine reuptake than those with a biphenyl group. nih.gov These findings highlight the specific structural requirements for designing piperidine carboxamides that selectively target the dopamine transporter. nih.gov
Preclinical Pharmacological Models for Efficacy Assessment (In Vivo Studies)
Analgesic Activity Models
The analgesic potential of piperidine derivatives has been evaluated in various in vivo preclinical models. These models are designed to assess a compound's ability to alleviate different types of pain.
In one study, the analgesic effects of piperidine derivatives were tested using ex vivo models of pain. nih.gov Results showed that 4-(4'-bromophenyl)-4-piperidinol (PD1) and two of its phenacyl derivatives, PD3 and PD5, exhibited a highly significant analgesic effect. nih.gov
Another study utilized the formalin model to evaluate a series of compounds. nih.gov In the second phase of this model, which reflects inflammatory pain mechanisms, tested compounds exhibited potent analgesic effects with ED50 values ranging from 0.79 to 3.2 mg/kg following intraperitoneal injection. nih.gov
The acetic acid-induced writhing test is another common model for peripheral analgesic activity. researchgate.net In an evaluation of a 2-4methylphenylimino-3-carboxamide substituted thiophene compound, a maximum pain inhibition percentage (PIP) of 78% was observed at a 40mg/kg dose, compared to 91% for the standard drug, aspirin. researchgate.net The same compound showed a 58% PIP in the late phase of the formalin test, indicating its potential to inhibit inflammatory pain. researchgate.net
Table 2: In Vivo Analgesic Activity of Piperidine Analogues and Related Compounds
| Compound/Analogue Class | Animal Model | Key Finding | Reference |
|---|---|---|---|
| 4-(4'-bromophenyl)-4-piperidinol derivatives | Ex vivo pain models | Highly significant analgesic effect | nih.gov |
| Piperazine analogs | Formalin test (Phase 2) | Potent analgesic effects (ED50: 0.79-3.2 mg/kg) | nih.gov |
| Thiophene carboxamide derivative | Acetic acid writhing | 78% pain inhibition at 40 mg/kg | researchgate.net |
| Thiophene carboxamide derivative | Formalin test (late phase) | 58% pain inhibition at 40 mg/kg | researchgate.net |
Anti-inflammatory Response Models
The anti-inflammatory properties of this compound analogues have been assessed using standard in vivo models, most notably the carrageenan-induced paw edema model in rats. This test is widely used to screen for acute anti-inflammatory activity.
In a study of novel benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine, compounds were evaluated for their ability to reduce paw edema after carrageenan injection. nih.gov The tested compounds demonstrated marked anti-inflammatory activity. At 4 hours post-injection, the percentage inhibition of edema for compounds 1, 2, and 3 was 96.31%, 72.08%, and 99.69%, respectively. nih.gov These results were significantly better than the reference drug indomethacin, which showed 57.66% inhibition. nih.gov
Other studies have also confirmed the anti-inflammatory potential of related heterocyclic compounds in animal models. For instance, certain 1,2,4-triazole derivatives showed satisfactory anti-inflammatory activity when compared to indomethacin. nih.gov
Anti-osteoporosis Models
Analogues of this compound, specifically piperidine-3-carboxamide derivatives, have been investigated for their potential as anti-osteoporosis agents by targeting cathepsin K (Cat K), a cysteine protease highly involved in bone resorption. A series of these derivatives were synthesized and evaluated for their inhibitory activity against Cat K.
One notable compound, H-9, demonstrated the most potent inhibition with an IC50 value of 0.08 µM. gavinpublishers.comnih.gov Molecular docking studies have indicated that H-9 effectively binds to the active site of cathepsin K through the formation of several hydrogen bonds and hydrophobic interactions. gavinpublishers.comnih.gov In vitro studies have further substantiated the anti-bone resorption effects of these compounds. Specifically, compounds H-9, H-12, and H-17 showed anti-bone resorption activity comparable to MIV-711, a known cathepsin K inhibitor. gavinpublishers.com This was evidenced by a reduction in both the release of C-terminal telopeptide of type I collagen (CTX-I), a biomarker of bone resorption, and the area of bone resorption pits in laboratory models. gavinpublishers.com
The mechanism of action for these piperidine-3-carboxamide derivatives involves their interaction with the P1, P2, and P3 active pockets of cathepsin K. gavinpublishers.com The phenyl, acylamino, and piperidyl groups of these compounds are crucial for their inhibitory activity. gavinpublishers.com Further in vivo experiments with compound H-9 in an ovariectomized (OVX) mouse model of osteoporosis showed an increase in bone mineral density, supporting its potential as a therapeutic agent for osteoporosis. nih.gov
Table 1: Inhibitory Activity of Piperidine-3-carboxamide Analogues against Cathepsin K
| Compound | IC50 (µM) | In Vitro Anti-Bone Resorption Activity |
|---|---|---|
| H-9 | 0.08 | Comparable to MIV-711 |
| H-12 | Not Specified | Comparable to MIV-711 |
| H-17 | Not Specified | Comparable to MIV-711 |
| MIV-711 | Not Specified | Reference Compound |
Antiviral Activity in Cellular Infection Models (e.g., SARS-CoV-2)
Piperidine-4-carboxamide analogues have emerged as a promising class of compounds with broad-spectrum antiviral activity, including against various human coronaviruses such as SARS-CoV-2. Research has demonstrated that these compounds can inhibit viral replication at low micromolar concentrations.
One such piperidine-4-carboxamide, NCGC2955, has shown inhibitory activity against the alpha-coronavirus NL63 and the beta-coronavirus OC43. gavinpublishers.com More significantly, NCGC2955 and a structurally related analogue, compound 153, were found to inhibit SARS-CoV-2, including the delta variant, in both Vero E6 and Calu-3 cell lines with sub-micromolar efficacy. gavinpublishers.com The half-maximal effective concentrations (EC50) for NCGC2955 and compound 153 against SARS-CoV-2 in Calu-3 cells were 0.2 µM and 0.11 µM, respectively. gavinpublishers.com These compounds exhibited a favorable selectivity index, with cellular toxicity (CC50) values greater than 300 µM in the tested cell lines. gavinpublishers.com
Another class of analogues, 1,4,4-trisubstituted piperidines, has also demonstrated micromolar activity against SARS-CoV-2. The mechanism of action for these compounds is believed to be the inhibition of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme crucial for viral polyprotein processing and subsequent replication. While the inhibitory activity against Mpro was described as modest, in silico studies have supported the plausibility of these compounds binding to the catalytic site of the enzyme.
Table 2: Antiviral Activity of Piperidine-4-carboxamide Analogues against Coronaviruses
| Compound | Virus | Cell Line | EC50 (µM) |
|---|---|---|---|
| NCGC2955 | NL63 | Vero | 2.5 ± 0.15 |
| MK2 | 1.5 ± 0.2 | ||
| OC43 | Human Foreskin Fibroblasts | 1.5 ± 0.01 | |
| SARS-CoV-2 | Calu-3 | 0.2 ± 0.02 | |
| Compound 153 | SARS-CoV-2 | Calu-3 | 0.11 ± 0.04 |
Antibiofilm Activity in Mycobacterial Cultures
Piperidine-4-carboxamides (P4Cs) have been identified as having significant potential in combating mycobacterial infections, including those caused by Mycobacterium abscessus, a notoriously difficult-to-treat opportunistic pathogen. In a whole-cell screen of compounds active against Mycobacterium tuberculosis, the P4C compound MMV688844 was identified as a hit against M. abscessus. nih.gov
Further studies have revealed that P4Cs exhibit both bactericidal and antibiofilm activity against all three subspecies of the M. abscessus complex. nih.gov This is particularly important as biofilm formation contributes to the intrinsic multidrug resistance of this bacterium. The antibiofilm activity of these compounds suggests they could play a crucial role in disrupting the protective matrix of mycobacterial communities, potentially rendering them more susceptible to antibiotics.
Mechanistic studies have elucidated that the target of P4Cs in M. abscessus is DNA gyrase, an enzyme essential for DNA replication. nih.gov Spontaneous resistance to P4Cs was mapped to mutations in the gyrA and gyrB genes, which encode the subunits of DNA gyrase. nih.gov Biochemical assays confirmed that P4Cs inhibit the wild-type DNA gyrase but not the mutant version found in resistant strains. nih.gov This mechanism is distinct from that of fluoroquinolones, another class of DNA gyrase inhibitors, as P4C-resistant strains showed limited cross-resistance to moxifloxacin. nih.gov
**Table 3: Profile of Piperidine-4-carboxamide MMV688844 against *Mycobacterium abscessus***
| Compound | Activity | Target | Mechanism of Action |
|---|---|---|---|
| MMV688844 | Bactericidal, Antibiofilm | DNA Gyrase | Inhibition of DNA gyrase enzyme activity |
Structure Activity Relationship Sar Studies of N 3 Bromophenyl Piperidine 4 Carboxamide and Its Congeners
Impact of Substituent Modifications on Biological Activity
Systematic structural modifications of the N-(aryl)piperidine-carboxamide scaffold have been explored to determine the key determinants of biological activity. These studies focus on the individual contributions of the aromatic ring, the saturated heterocyclic system, and the connecting amide moiety.
The position of the halogen substituent on the N-phenyl ring is a critical factor in modulating the biological activity of this class of compounds. While direct SAR studies comparing N-(3-bromophenyl)piperidine-4-carboxamide with its N-(4-bromophenyl) counterpart are not extensively detailed in the reviewed literature, valuable inferences can be drawn from analogs with other halogen substitutions.
In a series of (R)-N-(chlorobenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide derivatives evaluated as Cathepsin K inhibitors, the position of the chlorine atom on the terminal benzyl ring significantly impacted inhibitory potency. The compound with a 4-chloro substitution (para-position) exhibited the most potent inhibition, with an IC50 value of 0.08 µM. mdpi.com In contrast, the 2-chloro (ortho) and 3-chloro (meta) analogs were slightly less active, with IC50 values of 0.11 µM and 0.12 µM, respectively. mdpi.com This suggests that substitution at the para-position of the phenyl ring is generally favorable for activity in this scaffold.
This observation is supported by research on other piperidine (B6355638) carboxamide series, where para-substitution on the aryl ring with groups such as OMe, Me, or CN led to a 3- to 5-fold increase in potency compared to the unsubstituted phenyl analog. nih.gov These findings collectively suggest that the electronic and steric properties imparted by a para-substituent are beneficial for target engagement.
Table 1: Effect of Chlorine Position on Cathepsin K Inhibitory Activity for Piperidine-3-Carboxamide Analogs mdpi.com
| Compound | Substitution Position | IC50 (µM) |
|---|---|---|
| H-7 | 2-Chloro (ortho) | 0.11 |
| H-8 | 3-Chloro (meta) | 0.12 |
| H-9 | 4-Chloro (para) | 0.08 |
Modifications to the piperidine ring itself, including substitutions on its carbon atoms or the ring nitrogen, play a significant role in defining the compound's activity and properties. Studies have shown that the piperidine nitrogen is a key site for introducing diversity. For instance, a series of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized by reacting the parent compound with various sulfonyl chlorides, indicating that the nitrogen atom can be readily functionalized to explore different chemical space. nih.gov
In other related scaffolds, replacing a flexible N-methylphenethylamine group with a more conformationally restricted (S)-3-phenylpiperidine structure resulted in a threefold increase in inhibitory potency against N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). nih.govresearchgate.net This highlights the importance of constraining the conformation of the molecule. Furthermore, the substitution on the piperidine ring can influence activity; for example, a 3,3-difluoropiperidine analog demonstrated a 2-fold increase in potency compared to an unsubstituted piperidine. nih.gov
The amide linkage is a cornerstone of the this compound structure and is prevalent in a vast number of biologically active compounds and pharmaceuticals. Its structural integrity and orientation are paramount for activity. In a striking example of regioisomeric importance, a study on senescence-inducing agents found that while a piperidine-3-carboxamide derivative was active, its corresponding regioisomer with a piperidine-4-carboxamide functionality was completely inactive. nih.gov This demonstrates that the precise spatial arrangement of the amide group relative to the piperidine ring is crucial for interaction with the biological target.
Furthermore, alterations to the amide bond itself, such as creating a "reverse-amide" analogue, also resulted in a loss of activity. nih.gov The nature of the groups attached to the amide can also be critical. For instance, replacing the piperidine ring with smaller cyclic systems like pyrrolidine or azetidine led to a gradual decrease in activity, indicating that the six-membered piperidine ring provides an optimal scaffold. nih.gov
Enantioselectivity in N-arylpiperidine-3-carboxamide Derivatives
Stereochemistry plays a defining role in the biological activity of many chiral compounds, and N-arylpiperidine carboxamide derivatives are no exception. Specific studies on N-arylpiperidine-3-carboxamide analogs have revealed a high degree of enantioselectivity. For a hit compound investigated for antimelanoma activity, the S-configuration was found to be significantly more potent than the R-configuration. nih.gov
The pure S-enantiomer exhibited an EC50 of 0.27 µM, which was superior to the racemic mixture (EC50 = 1.24 µM) and approximately 15 times more potent than the R-enantiomer. nih.gov This pronounced enantioselectivity strongly suggests that the target molecule has a specific chiral binding pocket and that the S-configuration achieves a more optimal binding orientation. This stereochemical preference was confirmed with other analogs in the same series. nih.gov
Table 2: Enantioselectivity in Piperidine-3-Carboxamide Derivatives Against A375 Melanoma Cells nih.gov
| Compound | Configuration | EC50 (µM) |
|---|---|---|
| Racemic Mixture 1 | Racemic (R/S) | 1.24 |
| Compound 19 | R | >4 |
| Compound 20 | S | 0.27 |
Pharmacophore Elucidation for Target-Specific Activities
Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dergipark.org.trresearchgate.net For classes of molecules related to N-arylpiperidines, pharmacophore models have been successfully developed to guide the design of new, more potent compounds.
A typical pharmacophore model for N-Aryl piperazine antagonists of the alpha1A-adrenoceptor consisted of a positive nitrogen center, a hydrogen bond donor, two hydrogen bond acceptors, and two hydrophobic groups. nih.gov Such models provide a valuable framework for understanding the key interaction points between the ligand and its receptor. nih.govnih.gov
In the case of the enantioselective N-arylpiperidine-3-carboxamide derivatives, a common pharmacophore hypothesis was able to explain the observed differences in activity. The more active S-enantiomer mapped more effectively to the proposed pharmacophore model than the less active R-enantiomer. nih.gov Specifically, a key aromatic feature of the model was not correctly mapped by the R-isomer due to its different spatial orientation, providing a structural rationale for its lower potency. nih.gov This illustrates how pharmacophore modeling can be a powerful tool to rationalize SAR data and guide lead optimization.
Computational Chemistry and Molecular Modeling Approaches
In Silico Prediction of Biological Activity Spectra and Protein Targets
The initial stages of investigating a compound like N-(3-bromophenyl)piperidine-4-carboxamide often involve computational screening to predict its spectrum of biological activities and identify potential protein targets. This is achieved through various software and databases that correlate the chemical structure of a compound with known biological activities of similar molecules. While specific predictions for this compound are not extensively documented in publicly available literature, the broader class of piperidine-carboxamide derivatives has been the subject of such in silico studies.
Computational tools can predict a range of potential activities, including but not limited to, enzyme inhibition, receptor agonism or antagonism, and effects on various signaling pathways. For instance, in silico prediction for similar scaffolds has suggested potential as phosphatase and signal transduction pathway inhibitors, as well as anti-inflammatory and antifungal activities researchgate.net. The prediction of potential targets is often accomplished by comparing the compound's structure to libraries of known ligands for various proteins. This can help to prioritize experimental testing against specific targets. The use of computational methods is a crucial first step in understanding the potential polypharmacology of a compound, where a single molecule may interact with multiple targets researchgate.net.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in understanding the interactions between this compound and its potential protein targets at a molecular level. The process involves placing the ligand into the binding site of a protein and evaluating the binding affinity using a scoring function nih.gov.
The piperidine-4-carboxamide scaffold has been investigated through molecular docking against a variety of protein targets, suggesting its potential as a versatile platform for inhibitor design. For example, derivatives of this scaffold have been docked into the active sites of enzymes implicated in neurodegenerative diseases and cancer nih.govresearchgate.net. These simulations provide a static picture of the ligand-receptor complex, which is crucial for understanding the key interactions that drive binding.
Detailed analysis of the docked poses of this compound and its analogs reveals key interactions with amino acid residues within the binding sites of various protein targets.
Cathepsin K: Molecular docking studies of piperidine-carboxamide derivatives with Cathepsin K, a cysteine protease involved in bone resorption, have shown that these compounds can occupy the P1 and P2 pockets of the active site nih.gov. Key interactions often involve hydrogen bonds and hydrophobic interactions with critical residues. For instance, the phenyl group can form π-π and σ-π hydrophobic interactions with residues like Tyr67, while the carbonyl oxygen can engage in hydrogen bonding with residues such as Trp26 and Gly65 nih.gov.
Secretory Glutaminyl Cyclase (sQC): As a target for Alzheimer's disease, sQC has been the subject of docking studies with piperidine-4-carboxamide derivatives. These studies have provided atomistic details of how these inhibitors bind within the active site of sQC nih.gov. The interactions are crucial for the inhibitory activity and provide a basis for designing more potent inhibitors.
Cancer Cell Targets: The piperidine-carboxamide scaffold has been explored for its potential as an anticancer agent by targeting various proteins involved in cancer progression.
Anaplastic Lymphoma Kinase (ALK): Docking studies of piperidine (B6355638) carboxamide derivatives into the active site of ALK have been performed to understand their inhibition mechanism researchgate.net. These studies highlight the importance of steric, electrostatic, and hydrophobic interactions for potent inhibition.
Epidermal Growth Factor Receptor (EGFR): In the context of hepatic cancer, molecular docking of related compounds has been conducted against the EGFR active site (PDB: 1M17), revealing binding energies and key interactions that contribute to their anticancer effects researchgate.net.
Table 1: Summary of Key Residue Interactions from Molecular Docking Studies
| Target Protein | Key Interacting Residues | Type of Interaction |
| Cathepsin K | Tyr67, Trp26, Gly65 | π-π, σ-π hydrophobic, Hydrogen bonds |
| Secretory Glutaminyl Cyclase | (Specific residues not detailed in the provided search results) | Not specified |
| Anaplastic Lymphoma Kinase (ALK) | (Specific residues not detailed in the provided search results) | Steric, electrostatic, hydrophobic |
| Epidermal Growth Factor Receptor (EGFR) | (Specific residues not detailed in the provided search results) | Not specified |
The conformation of a ligand when bound to its target protein is a critical determinant of its activity. Computational methods can be used to analyze the conformational preferences of this compound. The piperidine ring can adopt several conformations, with the chair form being the most stable in many cases. However, less favorable conformations like the twist-boat may be stabilized by interactions with the protein nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For piperidine-carboxamide derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed researchgate.netnih.gov.
These models can predict the biological activities of new compounds and provide insights into the structural features that are important for activity. For instance, a QSAR study on piperidine carboxamide derivatives as ALK inhibitors indicated the importance of steric, electrostatic, and hydrophobic properties for potent inhibition researchgate.net. These models are valuable tools for guiding the design of new analogs with improved potency.
Molecular Dynamics Simulations for Binding Dynamics
While molecular docking provides a static view of ligand-receptor interactions, molecular dynamics (MD) simulations offer a dynamic perspective by simulating the movement of atoms and molecules over time. MD simulations can be used to assess the stability of a ligand-receptor complex predicted by docking and to explore the conformational changes that may occur upon binding nih.govmdpi.comnih.gov.
For piperidine-4-carboxamide derivatives, MD simulations have been employed to understand the binding dynamics with targets like secretory glutaminyl cyclase nih.gov. These simulations can reveal the flexibility of the ligand and the protein's active site, providing a more realistic representation of the binding event. The insights gained from MD simulations can be used to refine the design of inhibitors with improved binding affinities and residence times.
Medicinal Chemistry Optimization Strategies for N 3 Bromophenyl Piperidine 4 Carboxamide Analogues
Lead Identification and Hit-to-Lead Optimization
The discovery of a lead compound, such as one based on the N-arylpiperidine carboxamide scaffold, often begins with high-throughput screening (HTS) of large chemical libraries. In a notable example, a high-throughput and high-content screening campaign was utilized to identify small molecules that could induce a senescence-like phenotype in human melanoma cells. This screening of approximately 110,000 compounds led to the identification of an initial hit compound possessing an N-arylpiperidine-3-carboxamide scaffold. nih.govnih.gov While this hit was a regioisomer of the titular compound, the discovery process is representative of how this class of molecules can be identified as a starting point for a drug discovery program.
Once a "hit" is identified, the hit-to-lead (H2L) process begins. This phase aims to confirm the activity of the hit, establish a preliminary structure-activity relationship (SAR), and improve initial properties. The goal is to generate a more promising "lead" compound for further optimization. For the identified N-arylpiperidine-3-carboxamide hit, initial optimization involved systematic modifications at three key positions: the N-aryl ring (A ring), the piperidine (B6355638) ring, and the amide substituent (B ring), as depicted in the initial derivatization strategy. nih.gov This early exploration is crucial to understand which parts of the molecule are critical for biological activity and which can be modified to improve potency, selectivity, and drug-like properties. For instance, studies revealed that the stereochemistry of the piperidine ring could be a critical factor, with the S-configuration of the initial hit demonstrating a 15-fold increase in activity compared to the R-configuration. nih.gov This foundational SAR data guides the subsequent, more intensive lead optimization phase.
Strategies for Improving Potency and Selectivity
Following the initial H2L phase, lead optimization focuses on refining the molecular structure to maximize potency against the intended biological target while minimizing off-target effects, thereby increasing selectivity. For the piperidine-4-carboxamide (P4C) class of compounds, extensive SAR studies have revealed key structural features that govern their activity.
One critical area for modification is the N-phenyl ring. The nature and position of substituents on this ring can dramatically influence potency. In a series of P4C analogues developed as DNA gyrase inhibitors, modifications to this phenyl moiety were explored. The parent compound, with an unsubstituted phenyl ring, was compared against derivatives with various electron-withdrawing groups. The introduction of a trifluoromethyl (TFM) group at the para-position of the phenyl ring resulted in a nearly 10-fold increase in activity against Mycobacterium abscessus. nih.gov Conversely, placing the same TFM group at the meta-position led to a reduction in potency compared to the lead compound. nih.gov This highlights the sensitivity of the target's binding pocket to the electronic and steric properties of the substituent and its specific location on the ring.
Another key strategy involves modification of the piperidine ring itself. The piperidine moiety is often a crucial pharmacophoric element that can be involved in key interactions with the biological target. tandfonline.com Its conformation and the substituents it bears can fine-tune the orientation of the other parts of the molecule within the binding site. In a series of calpain inhibitors derived from piperidine carboxamides, the piperidine served as the P2 region of the pharmacophore, and its modifications were critical for achieving high affinity. Keto amides derived from this scaffold showed high potency with K_i values as low as 9 nM and displayed over 100-fold selectivity against the related cysteine protease, cathepsin B. nih.gov
The following table illustrates the structure-activity relationship for a series of piperidine-4-carboxamide analogues as DNA gyrase inhibitors, demonstrating the impact of substitution on the phenyl ring. nih.gov
| Compound | R Group (Phenyl Substituent) | MIC (μM) against M. abscessus | DNA Gyrase Supercoiling IC50 (μM) |
|---|---|---|---|
| 844 | H | 12.5 | 12.5 |
| 844-TFM | 4-CF3 | 1.5 | 1.5 |
| 9f | 3-CF3 | 12.5 | N/A |
Enhancement of Metabolic Stability and Pharmacokinetic Properties (excluding human ADME)
A critical aspect of lead optimization is improving the metabolic stability and pharmacokinetic (PK) profile of a compound to ensure it can reach its target in the body and remain there for a sufficient duration. These properties are typically evaluated in preclinical animal models.
In vitro assays using liver microsomes from preclinical species, such as rats, are a standard method for assessing metabolic stability. scialert.netnih.gov These assays help identify metabolic liabilities within a molecule—sites that are prone to rapid breakdown by metabolic enzymes like cytochrome P450s. nih.gov For instance, studies on piperidine-based nitroxides in rat liver microsomes showed that increasing steric hindrance around the reactive nitroxide moiety could enhance its resistance to reduction. However, this also increased lipophilicity, which in turn made other parts of the carbon backbone more susceptible to metabolism. nih.gov This illustrates the delicate balance that must be achieved when modifying a lead compound. Strategies to improve metabolic stability include introducing fluorine atoms at metabolically vulnerable positions or replacing labile groups with more robust ones.
The in vivo pharmacokinetic profile of a compound is assessed in animal models, typically rats or mice, to determine parameters such as absorption, distribution, clearance, and oral bioavailability. In a study of MNP001, a piperidine analogue, intravenous and oral administration in rats revealed rapid absorption and broad distribution. However, the oral bioavailability was low, which was attributed to poor aqueous solubility in the gastrointestinal tract. Despite this, the plasma concentration remained above the minimum effective concentration for an extended period after oral dosing. pcom.edu Such studies are vital for understanding how a compound will behave in a biological system and for guiding further structural modifications to improve its drug-like properties.
Below is a table summarizing key pharmacokinetic parameters for the piperidine analogue MNP001 in a rat model. pcom.edu
| Parameter | Value (Intravenous) | Value (Oral) |
|---|---|---|
| Tmax (h) | 0.08 ± 0.00 | 0.42 ± 0.14 |
| Cmax (ng/mL) | 1148.0 ± 110.3 | 114.2 ± 30.8 |
| AUC0-t (h·ng/mL) | 1470.1 ± 138.8 | 464.2 ± 131.6 |
| Clearance (L/h/kg) | 0.68 ± 0.06 | - |
| Volume of Distribution (L/kg) | 3.0 ± 0.3 | - |
| Oral Bioavailability (%) | 31.6 ± 8.9 |
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are advanced medicinal chemistry strategies used to generate novel chemical entities with improved properties while retaining the desired biological activity. uniroma1.it These approaches are particularly useful for moving into new, patentable chemical space or for overcoming issues with an existing chemical scaffold, such as poor solubility or metabolic instability. dundee.ac.uk
Bioisosteric replacement involves substituting one atom or group of atoms in the lead compound with another that has similar physical or chemical properties, leading to a similar biological effect. u-tokyo.ac.jp This can be applied to various parts of the N-(3-bromophenyl)piperidine-4-carboxamide scaffold.
Phenyl Ring Replacement: The 3-bromophenyl group could be replaced with a variety of bioisosteres to modulate properties. Common replacements include heterocyclic rings like thiophene or pyridine, which can alter electronic properties and introduce new hydrogen bonding interactions. researchgate.net More recently, non-aromatic, rigid scaffolds like bicyclo[1.1.1]pentane (BCP) and cubane have been used as phenyl mimics to improve properties such as solubility and metabolic stability by increasing the sp³ character of the molecule. researchgate.net
Piperidine Ring Replacement: The piperidine ring itself can be replaced. For example, 1-azaspiro[3.3]heptane has been validated as a bioisostere of piperidine. researchgate.net This replacement can alter the vector projections of the substituents, which may lead to improved binding affinity or selectivity, while also potentially improving metabolic stability. researchgate.net
Scaffold hopping is a more drastic approach where the central core or "scaffold" of the molecule is replaced with a structurally distinct one, while preserving the spatial arrangement of key functional groups essential for biological activity. nih.gov For example, if the piperidine-4-carboxamide core was found to have inherent liabilities, a medicinal chemist might use computational or knowledge-based methods to design a completely different scaffold, such as a pyrrolidine-based or acyclic structure, that could position the N-aryl group and other key substituents in a similar orientation to interact with the target protein. A successful scaffold hopping campaign can lead to a new class of compounds with significantly improved drug-like properties. dundee.ac.uk
Structural Simplification in Lead Optimization
In the course of lead optimization, compounds can sometimes become overly complex and large, a phenomenon often referred to as "molecular obesity." Such molecules tend to have poor physicochemical properties, including low solubility and high metabolic clearance. Structural simplification is a strategy to address this by removing non-essential parts of the molecule to create simpler analogues with improved drug-likeness. acs.org
The primary goals of structural simplification are to:
Improve Physicochemical and Pharmacokinetic Properties: Removing lipophilic groups or reducing molecular weight can enhance aqueous solubility and oral absorption, and may reduce metabolic liability.
Increase Synthetic Accessibility: Simpler molecules are generally easier and less costly to synthesize, which is an important consideration for drug development.
Retain or Improve Potency: The key challenge is to simplify the structure without losing the key interactions with the biological target that are responsible for its potency.
An example of a strategy related to structural simplification is conformational locking. In the development of an antihistamine, two aromatic rings in a flexible lead compound were locked into their active conformation through ring closure. This rigidification, along with the introduction of a piperidine ring, reduced the molecule's flexibility, which can be a form of simplification by reducing the entropic penalty upon binding, and also improved absorption. nih.gov In the context of this compound analogues, if a lead optimization campaign had led to a highly substituted and complex derivative, a structural simplification approach would involve systematically removing functional groups to identify the minimal pharmacophore required for activity, thereby leading to a more efficient and drug-like candidate.
Advanced Analytical Methods for Structural Characterization and Purity Assessment
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure, connectivity, and functional groups present in N-(3-bromophenyl)piperidine-4-carboxamide.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the bromophenyl ring, the piperidine (B6355638) ring, and the amide group. The aromatic protons on the 3-bromophenyl group would appear as complex multiplets in the downfield region (typically δ 7.0-8.0 ppm) due to spin-spin coupling. The protons on the piperidine ring would exhibit signals in the upfield region, with the axial and equatorial protons potentially showing different chemical shifts and coupling patterns. The amide proton (N-H) would likely appear as a broad singlet, and its chemical shift could be solvent-dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum would show distinct signals for the carbonyl carbon of the amide group (typically in the range of δ 170-180 ppm), the carbons of the bromophenyl ring (in the aromatic region, δ 110-150 ppm), and the carbons of the piperidine ring (in the aliphatic region, δ 20-50 ppm). The carbon atom attached to the bromine would show a characteristic chemical shift. For a related compound, 4-(4-bromophenyl)piperidine, the reported ¹³C NMR signals are at δ 32.7, 41.4, 45.6, 119.4, 126.4, 128.2, 128.5, 131.2, and 145.3 ppm, which can serve as a reference for the expected shifts in the target molecule chemicalbook.com.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Amide (C=O) | - | ~175 |
| Bromophenyl C1 (C-Br) | - | ~122 |
| Bromophenyl C2 | ~7.8 | ~130 |
| Bromophenyl C3 (C-N) | - | ~140 |
| Bromophenyl C4 | ~7.2 | ~123 |
| Bromophenyl C5 | ~7.1 | ~128 |
| Bromophenyl C6 | ~7.5 | ~120 |
| Piperidine C4 (CH) | ~2.5 | ~45 |
| Piperidine C3, C5 (CH₂) | ~1.8-2.0 | ~28 |
| Piperidine C2, C6 (CH₂) | ~2.8-3.2 | ~43 |
| Amide (N-H) | ~8.5 (broad) | - |
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. Various ionization techniques can be employed for the analysis of this compound.
Electron Ionization Mass Spectrometry (EIMS): This technique would provide information on the molecular ion peak and characteristic fragmentation patterns, which can aid in structural elucidation.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the compound. For this compound (C₁₂H₁₅BrN₂O), the predicted monoisotopic mass is 282.0368 Da uni.lu.
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is particularly useful for analyzing the purity of the compound and can also provide molecular weight information.
Fast Atom Bombardment Mass Spectrometry (FAB-MS): FAB-MS is a soft ionization technique that can be used to obtain the molecular ion peak with minimal fragmentation.
Predicted mass spectrometry data for various adducts of this compound are available and can be used to confirm the identity of the compound in experimental analyses uni.lu.
Table 2: Predicted m/z Values for Adducts of this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 283.0441 |
| [M+Na]⁺ | 305.0260 |
| [M+K]⁺ | 320.9999 |
| [M+NH₄]⁺ | 300.0706 |
| [M-H]⁻ | 281.0295 |
| [M+HCOO]⁻ | 327.0350 |
| [M+CH₃COO]⁻ | 341.0506 |
Data sourced from PubChem uni.lu.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretch of the secondary amide (around 3300 cm⁻¹), the C=O stretch of the amide (the Amide I band, around 1650 cm⁻¹), and the N-H bend of the amide (the Amide II band, around 1550 cm⁻¹). Additionally, C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would be observed (around 3100-2850 cm⁻¹), as well as C-Br stretching vibrations at lower wavenumbers. For similar N-substituted phenyl compounds, N-H stretching vibrations have been observed in the range of 3285-3199 cm⁻¹ researchgate.net.
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* transitions of the bromophenyl ring. The presence of the bromine atom and the amide group may cause a slight shift in the absorption maxima compared to unsubstituted benzene. The piperidine moiety itself does not significantly absorb in the UV-Vis range. The solvent used can influence the position and intensity of the absorption bands researchgate.net.
Chromatographic Techniques for Purity and Separation (e.g., Preparative TLC)
Chromatographic techniques are vital for the separation and purification of chemical compounds, as well as for assessing their purity. Preparative Thin Layer Chromatography (TLC) is a valuable method for the purification of small quantities of compounds rochester.educhemrxiv.org.
In the context of this compound, preparative TLC can be employed to isolate the desired product from reaction byproducts or starting materials rjpbcs.com. The choice of the stationary phase (typically silica gel or alumina) and the mobile phase (a solvent or a mixture of solvents) is crucial for achieving good separation aga-analytical.com.pl. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. After development of the chromatogram, the separated bands can be visualized (e.g., under UV light), scraped from the plate, and the compound of interest can be extracted with a suitable solvent rochester.edu. This technique is particularly useful for obtaining a highly pure sample for subsequent analytical characterization and biological testing.
X-ray Crystallography for Ligand-Protein Co-crystal Structures
X-ray crystallography is a powerful technique that can provide the precise three-dimensional atomic coordinates of a molecule in its crystalline state. In the context of drug discovery and development, obtaining a co-crystal structure of a ligand like this compound bound to its protein target is of immense value nih.govnih.govfrontiersin.org.
Such a structure reveals the exact binding mode of the ligand within the protein's active site, including all the key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions researchgate.net. This detailed structural information is invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective analogs through structure-based drug design. While no specific ligand-protein co-crystal structures for this compound are publicly available, this technique remains a critical tool for the structural biology of its potential protein targets.
Future Research Directions and Translational Perspectives
Novel Target Identification Strategies for Piperidine-4-carboxamide Scaffolds via Chemical Proteomics
Chemical proteomics has emerged as a powerful tool for the unbiased identification of molecular targets of small molecules within a complex biological system. mdpi.comresearchgate.net For piperidine-4-carboxamide scaffolds, this approach can unveil novel mechanisms of action and expand their therapeutic applications beyond current understanding.
One key strategy involves the design and synthesis of chemical probes derived from the N-(3-bromophenyl)piperidine-4-carboxamide core. These probes are typically modified with a "clickable" handle, such as an alkyne or azide group, and a photo-reactive group. When introduced into a cellular lysate or living cells, the probe can bind to its protein targets. Subsequent UV irradiation permanently crosslinks the probe to its binding partners. The "clickable" handle then allows for the attachment of a reporter tag, such as biotin, for affinity purification and subsequent identification of the target proteins by mass spectrometry. researchgate.net
Another approach is competitive chemical proteomics. In this method, a broad-spectrum probe that targets a particular class of enzymes (e.g., serine hydrolases) is used in competition with the piperidine-4-carboxamide compound of interest. A reduction in the labeling of a specific protein by the broad-spectrum probe in the presence of the test compound indicates that the compound binds to that protein. This method avoids the need for chemical modification of the lead compound, which can sometimes alter its biological activity. acs.org
These chemical proteomics strategies can provide a global view of the protein interaction landscape of this compound and its analogues, leading to the identification of both primary targets and potential off-target effects, which is crucial for drug development and safety assessment. mdpi.com
Design of Multi-Target Directed Ligands
The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. nih.gov Multi-target directed ligands (MTDLs), which are single molecules designed to interact with multiple targets, offer a promising therapeutic strategy to address this complexity. The piperidine-4-carboxamide scaffold is well-suited for the design of MTDLs due to its modular nature, which allows for the incorporation of different pharmacophoric elements to interact with various targets.
A rational design approach for MTDLs based on the this compound scaffold would involve identifying two or more relevant biological targets for a specific disease. For instance, in Alzheimer's disease, a compound that simultaneously inhibits acetylcholinesterase (AChE) and modulates sigma-1 receptors could be beneficial. encyclopedia.pubnih.gov The design process would then involve computationally modeling the binding of the piperidine-4-carboxamide scaffold to both targets and identifying key structural modifications that would enhance affinity for both.
For example, the bromophenyl moiety could be further functionalized to interact with a specific sub-pocket of one target, while modifications to the piperidine (B6355638) nitrogen could be tailored to engage with the second target. Structure-activity relationship (SAR) studies would then be crucial to optimize the potency and selectivity of the designed MTDLs. This approach has the potential to yield novel drug candidates with improved efficacy and a lower propensity for the development of drug resistance.
Development of Advanced Delivery Systems for Piperidine-4-carboxamide Derivatives
The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Advanced drug delivery systems can significantly improve the pharmacokinetic and pharmacodynamic properties of piperidine-4-carboxamide derivatives.
One promising approach is the encapsulation of these compounds into nanoparticles, such as liposomes or polymeric nanoparticles. This can protect the drug from premature degradation, enhance its solubility, and allow for controlled release over a prolonged period. Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, to direct the drug specifically to diseased cells or tissues, thereby increasing efficacy and reducing systemic side effects.
Another strategy involves the development of prodrugs of this compound. A prodrug is an inactive or less active form of a drug that is converted into the active form in the body through enzymatic or chemical reactions. This approach can be used to overcome challenges such as poor membrane permeability or rapid metabolism. For instance, a lipophilic group could be attached to the piperidine nitrogen to enhance its ability to cross the blood-brain barrier for the treatment of central nervous system disorders.
Applications in Chemical Biology Probes
Beyond their therapeutic potential, piperidine-4-carboxamide derivatives can be valuable tools as chemical biology probes to investigate complex biological processes. researchgate.net Their ability to be chemically modified allows for the incorporation of various reporter groups, such as fluorescent dyes or affinity tags, without significantly compromising their biological activity.
Fluorescently labeled this compound analogues could be used to visualize the subcellular localization of their target proteins in living cells using advanced microscopy techniques. This can provide valuable insights into the function of the target protein and how the compound modulates its activity.
Biotinylated probes can be used for affinity-based pulldown experiments to identify not only the direct binding partners but also the components of the protein complexes in which the target resides. This information is crucial for understanding the broader biological context of the drug's mechanism of action. The development of a suite of chemical probes based on the piperidine-4-carboxamide scaffold will undoubtedly accelerate our understanding of the underlying biology of the targets they modulate.
Exploring New Therapeutic Areas for this compound Analogues and Piperidine Derivatives
The versatility of the piperidine scaffold suggests that this compound analogues could have therapeutic potential in a wide range of diseases beyond their initially identified activities. encyclopedia.pubresearchgate.net High-throughput screening of a library of these analogues against a diverse panel of biological targets could uncover novel therapeutic applications.
For example, piperidine derivatives have shown promise in the treatment of infectious diseases, cancer, and inflammatory disorders. researchgate.netdut.ac.za Screening this compound analogues against various pathogens, cancer cell lines, and inflammatory markers could lead to the discovery of new lead compounds in these areas.
Furthermore, given the prevalence of the piperidine motif in central nervous system (CNS) active drugs, exploring the potential of these compounds for neurological and psychiatric disorders is a logical next step. researchgate.net Investigating their effects on neurotransmitter receptors, ion channels, and other CNS targets could reveal new avenues for the treatment of conditions such as depression, anxiety, and neurodegenerative diseases. The structural diversity that can be generated from the this compound scaffold provides a rich foundation for discovering new medicines for a multitude of unmet medical needs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-bromophenyl)piperidine-4-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via coupling reactions between piperidine-4-carboxylic acid derivatives and 3-bromoaniline. Key steps include activating the carboxylic acid (e.g., using HATU or EDCI as coupling agents) and optimizing solvent systems (e.g., DMF or DCM). Reaction monitoring via TLC or HPLC ensures purity, while recrystallization or column chromatography improves yield. Temperature control (0–25°C) minimizes side reactions. For analogs, substituent positions on the phenyl ring may require protection/deprotection strategies .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : - and -NMR confirm proton and carbon environments (e.g., piperidine ring protons at δ 1.5–3.5 ppm, aromatic protons at δ 7.0–7.5 ppm). IR spectroscopy identifies carboxamide C=O stretches (~1650 cm) .
- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles. For example, the carboxamide group typically shows a planar geometry, and the bromophenyl ring adopts a specific dihedral angle relative to the piperidine ring .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based or radiometric assays (e.g., kinase inhibition assays with ATP analogs) .
- Receptor Binding : Competitive binding assays (e.g., cannabinoid receptor studies using -CP55,940 as a tracer) .
- Cytotoxicity : MTT or resazurin assays in cell lines (e.g., cancer cells for antiproliferative activity) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound derivatives?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing (e.g., -CF) or donating (e.g., -OCH) groups on the phenyl ring to modulate electronic effects.
- Piperidine Modifications : Replace piperidine with azetidine or morpholine to assess ring size and heteroatom impacts.
- Biological Testing : Correlate structural changes with IC values in target-specific assays (e.g., Met kinase inhibition). Computational docking (AutoDock Vina) predicts binding modes to guide synthesis .
Q. What strategies are effective in resolving crystallographic data discrepancies for this compound derivatives?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance data quality.
- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Address twinning or disorder using the TWIN/BASF commands. Validate with R (<5%) and R (<0.25) .
Q. How can in vivo efficacy of this compound be evaluated in disease models, and what pharmacokinetic parameters should be prioritized?
- Methodological Answer :
- Animal Models : Use xenograft models (e.g., GTL-16 gastric carcinoma in nude mice) for antitumor activity. Administer orally (10–50 mg/kg) and monitor tumor volume via caliper measurements.
- PK Parameters : Measure plasma half-life (), bioavailability (F%), and brain penetration (logBB). LC-MS/MS quantifies compound levels in plasma and tissues. Adjust formulations (e.g., PEGylation) to enhance solubility .
Q. What computational methods are recommended for predicting off-target interactions of this compound?
- Methodological Answer :
- Target Prediction : Use SwissTargetPrediction or SEA to identify potential off-targets.
- Molecular Dynamics (MD) : Simulate binding stability (10–100 ns trajectories) with GROMACS. Analyze RMSD and binding free energy (MM-PBSA) to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
